
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with benzylamine and furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring or the furan ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
- N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
- N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Uniqueness
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds .
Biological Activity
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name : this compound
CAS Number : 922849-42-1
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial and fungal pathogens. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.012 μg/mL |
Escherichia coli | 0.015 μg/mL |
Candida albicans | 0.020 μg/mL |
Studies have shown that the compound's mechanism of action may involve the inhibition of bacterial enzymes crucial for cell wall synthesis and DNA replication .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines and mediators .
Anticancer Activity
The anticancer potential of this compound has also been a focus of research. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:
Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 15.63 | Induces apoptosis |
A549 | 12.34 | Cell cycle arrest |
HeLa | 10.50 | Inhibition of migration |
Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell survival and proliferation .
Case Studies
- Study on Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various benzothiazole derivatives against S. aureus and E. coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ampicillin .
- Anti-inflammatory Mechanism Investigation : Research conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in inflammatory markers in serum following induced inflammation .
- Anticancer Efficacy Evaluation : In vitro assays revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle disruption being elucidated through flow cytometry analysis .
Properties
IUPAC Name |
N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-25-16-10-6-12-18-19(16)22-21(27-18)23(14-15-8-4-3-5-9-15)20(24)17-11-7-13-26-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQEUKKBNIFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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